4-[Hydroxy(dimethyl)silyl]benzonitrile
Description
Structure
3D Structure
Properties
CAS No. |
609353-70-0 |
|---|---|
Molecular Formula |
C9H11NOSi |
Molecular Weight |
177.27 g/mol |
IUPAC Name |
4-[hydroxy(dimethyl)silyl]benzonitrile |
InChI |
InChI=1S/C9H11NOSi/c1-12(2,11)9-5-3-8(7-10)4-6-9/h3-6,11H,1-2H3 |
InChI Key |
XRSDMDRANDFFIW-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C1=CC=C(C=C1)C#N)O |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Development for 4 Hydroxy Dimethyl Silyl Benzonitrile
Strategies for Aryl-Silicon Bond Formation
The creation of a stable bond between the aromatic ring of benzonitrile (B105546) and a silicon atom is the foundational step in the synthesis of 4-[Hydroxy(dimethyl)silyl]benzonitrile. Several key methodologies have been developed for this purpose, each with distinct advantages and limitations.
Grignard Reagent and Organolithium Approaches in Arylsilane Synthesis
Classical organometallic chemistry provides robust methods for forming carbon-silicon bonds. gelest.com Grignard reagents and organolithium species, both powerful nucleophiles, are instrumental in this context. wikipedia.orgnumberanalytics.com The general approach involves the reaction of a pre-formed organometallic derivative of a halogenated benzonitrile with a suitable silicon electrophile.
The synthesis typically begins with a p-halobenzonitrile, such as p-bromobenzonitrile or p-chlorobenzonitrile. This precursor is then reacted with magnesium metal to form the corresponding Grignard reagent, 4-(bromomagnesio)benzonitrile. wisc.eduyoutube.com Alternatively, treatment with an organolithium reagent like n-butyllithium can generate the highly reactive 4-lithiobenzonitrile. libretexts.orgyoutube.com These organometallic intermediates are then quenched with a dimethylsilane (B7800572) electrophile, such as dichlorodimethylsilane (B41323) or dimethyldialkoxysilane.
The reactivity of Grignard reagents can be moderated through the use of additives. For instance, bis[2-(N,N-dimethylamino)ethyl] ether can form a tridentate complex with the Grignard reagent, which helps to prevent unwanted side reactions. wisc.edu The choice of solvent is also critical; while diethyl ether is commonly used, it can slowly react with organolithium compounds. libretexts.org Tetrahydrofuran (THF) is another common solvent, though halide exchange can be more pronounced in it compared to diethyl ether. gelest.com
A key challenge in these syntheses is controlling the reactivity to avoid the formation of diarylated or triarylated silane (B1218182) byproducts. nih.gov Low-temperature conditions are often crucial for maximizing the yield of the desired monoarylated silane. nih.gov For example, silylation of aryllithium species is optimally carried out at -78°C, while for aryl Grignard reagents, a temperature of -30°C is preferred. nih.gov
Transition Metal-Catalyzed Cross-Coupling Reactions Involving Silicon Reagents
Transition metal-catalyzed cross-coupling reactions have become a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, including the aryl-silicon bond. nih.govyoutube.com These reactions offer a more versatile and often more functional group-tolerant alternative to traditional organometallic methods. rsc.org Palladium, nickel, and iron catalysts are commonly employed in these transformations. nih.gov
The general mechanism for these cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov In the context of arylsilane synthesis, an aryl halide (e.g., p-bromobenzonitrile) undergoes oxidative addition to a low-valent transition metal catalyst. This is followed by transmetalation with an organosilicon reagent, and the final step is reductive elimination to yield the arylsilane and regenerate the catalyst.
A variety of silicon-containing coupling partners can be used, including silylboranes, silyl (B83357) hydrides, and organosilanols. The Hiyama coupling, for instance, utilizes organosilanes, such as organosiloxanes or organohalosilanes, in the presence of a palladium catalyst and an activator like fluoride (B91410) ions or a base. sigmaaldrich.com The use of organosilanols as coupling partners has gained traction due to their low toxicity and stability. sigmaaldrich.com
The choice of ligand for the metal catalyst can be crucial for the reaction's success, although ligand-free systems are being developed to reduce cost and simplify procedures. rsc.org These catalytic methods often proceed under mild conditions and can be adapted for a wide range of substrates. princeton.edunih.gov
Hydrosilylation of Aromatic Nitriles and Related Substrates
Hydrosilylation, the addition of a silicon-hydrogen bond across an unsaturated bond, represents another synthetic avenue. While typically associated with the reduction of carbonyls and alkenes, it can be adapted for the modification of aromatic systems. rsc.org In the context of this compound, direct hydrosilylation of the nitrile group itself is primarily a reduction method to form amines. thieme-connect.comresearchgate.net
However, related substrates can undergo hydrosilylation to introduce the desired silyl group. For instance, if the benzonitrile moiety is part of a larger system with a suitable unsaturated bond, catalytic hydrosilylation can be employed to install the dimethylsilyl group. Both metal-catalyzed and metal-free hydrosilylation methods have been developed. nih.govresearchgate.net For example, tetra-n-butylammonium fluoride (TBAF) can catalyze the hydrosilylation of aromatic nitriles under mild conditions. rsc.org
Controlled Hydrolysis and Condensation for Silanol (B1196071) Generation
The final step in the synthesis of this compound is the conversion of the silyl precursor, typically a halosilane or an alkoxysilane, into the corresponding silanol. This is achieved through controlled hydrolysis.
Pathways from Halosilane Precursors
When the aryl-silicon bond formation step yields a halosilane, such as 4-(chlorodimethylsilyl)benzonitrile, a straightforward hydrolysis is required. The high reactivity of the silicon-halogen bond facilitates this transformation. The reaction is typically carried out by introducing a controlled amount of water, often in the presence of a base to neutralize the resulting hydrohalic acid.
The hydrolysis of halosilanes can be difficult to control, as the initially formed silanols are highly reactive and can readily undergo self-condensation to form siloxanes. google.com To minimize this, the reaction is often performed under dilute conditions and at low temperatures. Continuous flow reactors have also been employed to rapidly remove the reactive silanol from the reaction zone, thereby preventing oligomerization. google.com
Hydrolysis of Alkoxysilanes and Controlled Water Addition
Alkoxysilanes, such as 4-(methoxydimethylsilyl)benzonitrile or 4-(ethoxydimethylsilyl)benzonitrile, offer a more controlled route to silanols. tandfonline.comgelest.com The hydrolysis of alkoxysilanes is generally slower and more manageable than that of halosilanes. cfmats.com The reaction can be catalyzed by either acids or bases. google.com
The rate of hydrolysis is influenced by several factors, including pH, temperature, solvent, and the steric and electronic nature of the substituents on the silicon atom. tandfonline.comcfmats.com For instance, electron-withdrawing groups on the silicon atom can significantly increase the rate of hydrolysis. tandfonline.com The reaction proceeds through a series of steps, starting with the hydrolysis of one alkoxy group to form a silanol, which can then either undergo further hydrolysis or condense with another silanol or an alkoxysilane. gelest.com
To favor the formation of the monomeric silanol, this compound, the amount of water added must be carefully controlled. Using a stoichiometric amount of water or slightly more is often sufficient. The choice of solvent also plays a role; co-solvents can be used to manage the solubility of the silane and the water. cfmats.com The stability of the resulting silanol is also a consideration, as they can be prone to condensation, particularly under acidic or basic conditions. gelest.com
Data Tables
Table 1: Comparison of Aryl-Silicon Bond Formation Strategies
| Methodology | Precursors | Reagents | Key Conditions | Advantages | Disadvantages |
| Grignard/Organolithium | p-Halobenzonitrile | Mg or R-Li, Si(CH₃)₂X₂ | Low temperature (-78 to -30 °C), aprotic solvent (ether, THF) | Well-established, uses readily available starting materials. | Can be difficult to control, potential for side reactions. nih.gov |
| Transition Metal Cross-Coupling | p-Halobenzonitrile, Silylborane/hydride/silanol | Pd, Ni, or Fe catalyst, base or fluoride activator | Mild reaction conditions, various solvents. | High functional group tolerance, high yields. | Catalyst cost and sensitivity can be a factor. rsc.org |
| Hydrosilylation | Benzonitrile derivatives with unsaturated bonds | Hydrosilane, catalyst (metal or metal-free) | Varies depending on catalyst and substrate. | Atom-economical. | Primarily a reduction method for the nitrile group itself. rsc.orgthieme-connect.com |
Table 2: Key Parameters in the Hydrolysis of Silane Precursors
| Parameter | Effect on Halosilane Hydrolysis | Effect on Alkoxysilane Hydrolysis | References |
| Catalyst | Base is used to neutralize acid byproduct. | Can be catalyzed by both acids and bases. | google.com |
| Water Concentration | Must be carefully controlled to avoid rapid condensation. | Precise control allows for selective hydrolysis. | gelest.com |
| Temperature | Low temperatures are preferred to control reactivity. | Higher temperatures can increase the reaction rate. | cfmats.com |
| pH | Not a primary control parameter, but influences condensation. | Hydrolysis is slowest at neutral pH and catalyzed by acid or base. | tandfonline.comcfmats.com |
| Solvent | Aprotic solvents are typically used. | Co-solvents can be used to manage solubility. | cfmats.com |
Functionalization of the Benzonitrile Moiety Pre- and Post-Silylation
The synthesis of complex organosilicon compounds such as this compound relies on strategic functionalization steps. These modifications can be performed on the benzonitrile core either before the introduction of the silyl group (pre-silylation) or after the silyl group is already in place (post-silylation). The timing of these functionalizations is critical and depends on the compatibility of the reagents with the existing functional groups on the molecule.
Introduction of the Nitrile Group onto Aromatic Systems
The creation of the benzonitrile scaffold is a fundamental first step in the synthesis of the target compound. Aromatic nitriles are versatile intermediates in organic synthesis, serving as precursors to various functional groups. numberanalytics.comnumberanalytics.com Several established methods exist for the introduction of a nitrile (-C≡N) group onto an aromatic ring. The choice of method often depends on the available starting materials and the presence of other substituents on the aromatic ring.
One of the most classic methods is the Rosenmund-von-Braun reaction , which involves the cyanation of an aryl halide with a copper(I) cyanide. google.com This method has been successfully applied to the synthesis of p-hydroxybenzonitrile from p-halogenophenols, particularly when using dipolar solvents which obviate the need to protect the hydroxyl group. google.com
Another common approach is the Sandmeyer reaction , where the diazonium salt derived from an aromatic amine is treated with a copper(I) cyanide.
Modern methods often employ transition-metal-catalyzed cyanation . Palladium-catalyzed reactions, for instance, can couple aryl halides or pseudohalides with a variety of cyanide sources, including potassium cyanide (KCN), sodium cyanide (NaCN), zinc cyanide (Zn(CN)₂), and trimethylsilyl (B98337) cyanide (TMSCN). nih.gov These methods are often highly efficient but may involve toxic reagents and the generation of metal waste. nih.gov To address these environmental and safety concerns, research has explored the use of non-metallic, organic cyano-group sources. nih.gov
Other synthetic routes include the reaction of electron-rich aromatic compounds with chlorosulfonyl isocyanate, which provides a mild, two-step process to introduce the nitrile group without isolating the intermediate. orgsyn.org The direct ammoxidation of substituted toluenes, such as p-cresol, also presents a viable industrial route to the corresponding benzonitrile. chemicalbook.com
| Method | Starting Material | Reagent(s) | Key Features | Reference |
|---|---|---|---|---|
| Rosenmund-von-Braun Reaction | Aryl Halide (e.g., p-Bromophenol) | CuCN, Dipolar Solvent | Classic method; suitable for phenols without protection. | google.com |
| Palladium-Catalyzed Cyanation | Aryl Halide or Pseudohalide | Pd Catalyst, Cyanide Source (e.g., Zn(CN)₂) | High efficiency and broad substrate scope. | nih.govnih.gov |
| Reaction with Chlorosulfonyl Isocyanate | Electron-Rich Arene (e.g., Resorcinol Dimethyl Ether) | 1. ClSO₂NCO 2. DMF | Mild conditions, simple workup, good yields. | orgsyn.org |
| Ammoxidation | Methylarene (e.g., p-Cresol) | NH₃, O₂, Catalyst | Industrial gas-phase reaction. | chemicalbook.com |
Derivatization of the Benzonitrile Ring
Once the benzonitrile scaffold is formed, further modifications can be made to the aromatic ring. The electron-withdrawing nature of the nitrile group influences the reactivity of the ring, making it susceptible to certain transformations. numberanalytics.com These derivatizations can be used to introduce additional functional groups or build more complex molecular architectures.
For example, the benzonitrile ring can undergo nucleophilic aromatic substitution , where the nitrile group activates the ring for attack by nucleophiles. numberanalytics.com This reaction typically proceeds through an addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex. numberanalytics.com
Palladium-catalyzed C-H functionalization offers a modern and modular approach to synthesizing polysubstituted aromatic nitriles. nih.gov This strategy allows for the coupling of aryl iodides with metal cyanides and subsequently with alkyl halides or other aryl bromides in a convergent manner. nih.gov
Furthermore, the nitrile group itself can participate in reactions. Cycloaddition reactions , such as the [2+3] cycloaddition with azides, can be used to form tetrazole rings, which are important structures in medicinal chemistry. numberanalytics.com Under specific catalytic conditions, benzonitriles can also undergo cyclotrimerization to form 2,4,6-triaryl-1,3,5-triazine derivatives. researchgate.net These reactions highlight the versatility of the benzonitrile moiety as a building block in organic synthesis.
Advanced Synthetic Approaches and Green Chemistry Considerations
Recent advancements in synthetic chemistry have focused on developing more efficient, sustainable, and environmentally benign methods for constructing complex molecules like organosilicon compounds. These approaches aim to reduce waste, minimize energy consumption, and avoid hazardous materials.
Photoredox Catalysis in Organosilicon Synthesis
Photoredox catalysis has emerged as a powerful tool in modern organic synthesis, utilizing visible light to drive chemical reactions under mild conditions. acs.orgnih.gov This strategy employs a photocatalyst—often a transition metal complex of iridium or ruthenium, or an organic dye—that, upon light absorption, can initiate single-electron transfer (SET) processes to activate substrates. nih.gov
In the context of organosilicon synthesis, photoredox catalysis enables novel transformations that are often difficult to achieve with traditional methods. For instance, a synergistic approach combining photoredox catalysis with nickel catalysis has been developed for the three-component silylacylation of α,β-unsaturated carbonyl compounds. rsc.org This method uses hydrosilanes and aroyl chlorides to generate valuable silicon-containing building blocks under redox-neutral conditions. rsc.org A key feature of this reaction is the photoelimination of a Ni-Cl bond, which generates a chlorine radical to activate the Si-H bond. rsc.org
Another innovative application involves the decyanative silylation of aromatic nitriles. researchgate.net Photo-induced electron transfer can facilitate the cross-coupling of aromatic nitriles with olefins and hydrosilanes, providing a direct route to functionalized organosilicon compounds. researchgate.netrsc.org These light-driven methods are distinguished by their mild reaction conditions and high functional group tolerance, making them suitable for the late-stage functionalization of complex molecules. rsc.org
| Photoredox Approach | Reactants | Catalyst System | Product Type | Key Features | Reference |
|---|---|---|---|---|---|
| Three-Component Silylacylation | Acrylates, Hydrosilanes, Aroyl Chlorides | Nickel/Photoredox Dual Catalysis | Acylsilanes | Redox-neutral; mild conditions; good for late-stage functionalization. | rsc.org |
| Decyanative Radical Cross-Coupling | Aromatic Nitriles, Olefins, Hydrosilanes | Photoredox Catalyst | Functionalized Organosilanes | Utilizes abundant nitrile feedstocks. | researchgate.net |
| Aryl-Alkyl Cross-Coupling | Primary Alkyl Silicates, Aryl Halides | Nickel/Photoredox Dual Catalysis | Aryl-Alkyl Silanes | Oxidation of silicate (B1173343) species via photoredox catalysis. | acs.org |
Solvent-Free and Solid-State Synthetic Routes
In line with the principles of green chemistry, significant effort has been directed towards minimizing or eliminating the use of volatile organic solvents in chemical synthesis. Solvent-free and solid-state reactions offer substantial environmental benefits, including reduced waste, lower costs, and often simplified purification procedures.
Solvent-free synthesis has been successfully applied to the preparation of organosilanes. For example, enantioselective organocatalytic reactions, such as the conjugate addition of nitromethane (B149229) to β-silyl α,β-unsaturated carbonyls, can proceed efficiently at room temperature without any solvent. nih.gov The direct synthesis of alkoxysilanes has also been achieved using ball milling, a mechanochemical technique that involves grinding reactants together in the solid state. mdpi.com This method allows for reactions between silicon powder and alcohols at low temperatures, avoiding the high temperatures and pressures of traditional industrial processes like the Müller-Rochow process. mdpi.com
Solid-phase synthesis , a cornerstone of combinatorial chemistry, provides another powerful green alternative. wikipedia.org In this technique, a starting material is anchored to an insoluble polymer support. Subsequent reactions are carried out, and excess reagents and byproducts are simply washed away, eliminating the need for complex chromatographic purification after each step. wikipedia.org Silyl groups have been effectively employed as "traceless linkers" in solid-phase synthesis, connecting the molecule of interest to the solid support during the reaction sequence and then being cleaved off in the final step without leaving a residual fragment. soci.org Furthermore, the development of stable, solid silylzinc reagents that can be prepared directly from silyl halides avoids the use of hazardous and pyrophoric silyllithium reagents, enhancing the safety and practicality of silylation reactions. rsc.org
Chemical Reactivity and Mechanistic Investigations of 4 Hydroxy Dimethyl Silyl Benzonitrile
Reactivity Profile of the Silanol (B1196071) Group
The chemical behavior of 4-[Hydroxy(dimethyl)silyl]benzonitrile is dominated by the reactivity of its silanol (Si-OH) functional group. This group imparts a unique combination of properties, allowing the molecule to engage in condensation polymerization, form intricate hydrogen-bonded networks, and undergo various derivatization reactions. The presence of both dimethyl groups and an electron-withdrawing 4-cyanophenyl group on the silicon atom introduces specific steric and electronic effects that modulate the reactivity of the silanol moiety.
Condensation Reactions to Oligomeric and Polymeric Siloxanes
A hallmark of silanol chemistry is the self-condensation reaction, where two silanol molecules react to form a siloxane bond (Si-O-Si) with the elimination of a water molecule. researchgate.net This process allows this compound to form dimers, oligomers, and ultimately, high-molecular-weight polysiloxanes. instras.com The kinetics and outcome of this polymerization are highly dependent on the reaction conditions, particularly the presence of acid or base catalysts. bohrium.comunm.edu
Under acidic conditions, the condensation of silanols proceeds via a mechanism involving the protonation of a hydroxyl group on one silanol molecule. unm.edunih.gov This initial, rapid step makes the silicon atom more electrophilic and thus more susceptible to nucleophilic attack by the oxygen atom of a second, neutral silanol molecule. nih.gov A subsequent loss of a proton and a water molecule yields the siloxane dimer.
The proposed mechanism involves the following steps:
Protonation: A silanol oxygen is protonated by an acid catalyst (H-A) to form a protonated silanol, an electrophilic species.
R₃Si-OH + H-A ⇌ R₃Si-OH₂⁺ + A⁻
Nucleophilic Attack: A second, neutral silanol molecule attacks the electrophilic silicon atom of the protonated species.
R₃Si-OH + R₃Si-OH₂⁺ → [R₃Si-O(H)-Si(OH₂)R₃]⁺
Deprotonation and Dehydration: The intermediate loses a proton and a molecule of water to form the stable siloxane bond.
[R₃Si-O(H)-Si(OH₂)R₃]⁺ → R₃Si-O-SiR₃ + H₃O⁺
Acid-catalyzed processes are known to favor the formation of linear or less-branched polymeric structures. instras.com The reaction rate is influenced by steric factors and the electron-donating or -withdrawing nature of the substituents on the silicon atom. unm.edunih.gov
In the presence of a base, the condensation mechanism is fundamentally different. The reaction is initiated by the deprotonation of a silanol by the base (B:), forming a highly nucleophilic silanolate anion. unm.edunih.gov This potent nucleophile then attacks the silicon atom of a neutral silanol molecule in an Sₙ2-type displacement reaction, with the hydroxyl group acting as the leaving group. nih.gov
The steps for base-catalyzed condensation are:
Deprotonation: A silanol is deprotonated by a base to form a silanolate anion.
R₃Si-OH + B: ⇌ R₃Si-O⁻ + BH⁺
Nucleophilic Attack: The silanolate anion attacks a neutral silanol molecule, forming a pentacoordinate silicon intermediate.
R₃Si-O⁻ + R₃Si-OH → [R₃Si-O-SiR₃(OH)]⁻
Displacement: The intermediate eliminates a hydroxide (B78521) ion (OH⁻) to form the siloxane bond. The hydroxide ion is then neutralized by the protonated base.
[R₃Si-O-SiR₃(OH)]⁻ → R₃Si-O-SiR₃ + OH⁻
OH⁻ + BH⁺ → B: + H₂O
Base-catalyzed condensation generally proceeds at a faster rate than acid-catalyzed condensation and tends to produce more highly branched or cross-linked "colloidal" structures, especially from multifunctional silanes. unm.edu
| Feature | Acid-Catalyzed Mechanism | Base-Catalyzed Mechanism |
|---|---|---|
| Initiating Step | Protonation of the silanol (Si-OH) group | Deprotonation of the silanol to form a silanolate (Si-O⁻) |
| Key Intermediate | Protonated silanol (R₃Si-OH₂⁺), positively charged | Silanolate anion (R₃Si-O⁻), negatively charged |
| Attacking Species | Neutral silanol molecule | Silanolate anion |
| Reaction Type | Electrophilic catalysis | Nucleophilic catalysis (Sₙ2-type mechanism) |
| Typical Product Structure | Linear and less-branched polymers instras.com | Highly branched polymers or colloidal particles unm.edu |
The rate of silanol condensation is significantly affected by the steric and electronic nature of the organic substituents attached to the silicon atom. bohrium.comingentaconnect.com
Steric Factors: The presence of bulky groups on the silicon atom can hinder the approach of another silanol molecule, thereby slowing down the condensation reaction. unm.edu In this compound, the two methyl groups are relatively small, but the 4-cyanophenyl group is bulkier, which can introduce some steric hindrance compared to simpler silanols like trimethylsilanol.
Electronic Factors: The electronic properties of the substituents play a crucial role by influencing the stability of the transition states in both acid- and base-catalyzed reactions. unm.edunih.gov The 4-cyanophenyl group is a strong electron-withdrawing group due to the nitrile (-C≡N) functionality.
In base-catalyzed condensation , this electron-withdrawing effect helps to stabilize the developing negative charge on the silicon atom in the pentacoordinate transition state. ingentaconnect.com This stabilization lowers the activation energy and is expected to increase the reaction rate.
In acid-catalyzed condensation , the mechanism involves a positively charged intermediate. An electron-withdrawing group would destabilize this positive charge, thereby increasing the activation energy and potentially slowing the reaction rate compared to silanols with electron-donating alkyl groups. unm.edu
Formation of Hydrogen Bonding Networks and Supramolecular Assemblies
The silanol group is an excellent hydrogen bond donor and acceptor, a property that enables this compound to form non-covalent supramolecular structures. sigmaaldrich.com The hydrogen atom of the Si-OH group is partially positive, while the oxygen atom is partially negative, allowing for the formation of strong intermolecular O-H···O hydrogen bonds. These interactions can lead to the self-assembly of molecules into ordered arrangements such as chains, rings, or more complex three-dimensional networks.
Furthermore, the nitrile group (-C≡N) in the para-position of the phenyl ring can also participate in hydrogen bonding. The nitrogen atom of the nitrile is a potential hydrogen bond acceptor. This allows for the possibility of O-H···N hydrogen bonding between the silanol group of one molecule and the cyano group of another. nih.govnih.gov This secondary interaction, in addition to the primary silanol-silanol hydrogen bonding, can contribute to the formation of well-defined and stable crystalline structures and other supramolecular assemblies. researchgate.net
Derivatization Reactions via the Hydroxyl Functionality
The hydroxyl group of the silanol is a versatile functional handle for various chemical transformations beyond condensation. These derivatization reactions are often employed to introduce new functionalities or to "cap" the reactive silanol and prevent polymerization. researchgate.netnih.gov
Key derivatization reactions include:
Silylation: The silanol can be reacted with other silylating agents, such as chlorotrimethylsilane (B32843) or bis(trimethylsilyl)acetamide (BSA), to form a stable trimethylsilyl (B98337) ether. This reaction is often used to protect the hydroxyl group. psu.edu
Esterification: Similar to alcohols, silanols can undergo esterification with acyl chlorides or anhydrides in the presence of a base to form silyl (B83357) esters. nih.gov For instance, reaction with benzoyl chloride would yield (4-cyanophenyl)dimethylsilyl benzoate. nih.gov
Formation of Silanolates for Cross-Coupling: The silanol can be deprotonated with a suitable base (e.g., Cs₂CO₃, NaH) to form a sodium or cesium silanolate. sigmaaldrich.com This organosilanolate is a powerful nucleophile that can participate in palladium-catalyzed cross-coupling reactions (Hiyama coupling) with aryl or vinyl halides, providing a route to form new carbon-carbon bonds. sigmaaldrich.com
| Reaction Type | Reagent | Product Type | Purpose |
|---|---|---|---|
| Silylation | Chlorotrimethylsilane (TMSCl) or Bis(trimethylsilyl)acetamide (BSA) psu.edu | Silyl Ether | Protection of the hydroxyl group, enhances volatility for GC analysis. |
| Acylation/Esterification | Acyl chlorides (e.g., Benzoyl chloride) or Anhydrides nih.gov | Silyl Ester | Functional group transformation, introduction of chromophores for HPLC. nih.gov |
| Deprotonation | Bases like NaH, Cs₂CO₃ sigmaaldrich.com | Silanolate Salt | Activation for nucleophilic reactions, such as Hiyama cross-coupling. sigmaaldrich.com |
| Halogenation | Thionyl chloride (SOCl₂) | Silyl Chloride | Conversion to a more reactive intermediate. |
Reactivity Profile of the Benzonitrile (B105546) Group
The benzonitrile group, consisting of a cyano (-C≡N) substituent on a benzene (B151609) ring, is a key site of reactivity. The strong electron-withdrawing nature of the nitrile group influences the reactivity of the aromatic ring and the nitrile carbon itself is susceptible to various transformations.
The carbon atom of the nitrile group is electrophilic and can undergo nucleophilic addition. A prominent example of this reactivity is the addition of organometallic reagents, such as Grignard reagents (R-MgX). The reaction of a Grignard reagent with a nitrile, like this compound, proceeds via nucleophilic attack on the nitrile carbon. nih.govwayne.edu This initially forms a magnesium salt of an imine. Subsequent acidic hydrolysis of this intermediate yields a ketone. nih.govacs.org
However, the presence of the acidic proton on the silanol group (Si-OH) in this compound introduces a competing reaction pathway. Grignard reagents are also strong bases and can deprotonate the silanol, which would consume one equivalent of the Grignard reagent before any addition to the nitrile can occur. researchgate.net Therefore, careful control of stoichiometry is essential to achieve the desired ketone synthesis.
Table 1: General Reaction of Grignard Reagents with Nitriles
| Reactant 1 | Reactant 2 | Intermediate | Final Product (after hydrolysis) |
|---|
This table illustrates the general transformation of a nitrile to a ketone via a Grignard reaction, a pathway applicable to this compound, provided the acidic silanol proton is accounted for.
The nitrile group can be completely reduced to a primary amine. This transformation is a fundamental reaction in organic synthesis. Several reducing agents can accomplish this, with lithium aluminum hydride (LiAlH₄) being a particularly effective, albeit strong, choice. researchgate.netnih.gov The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon, followed by workup to yield the corresponding benzylamine. nih.gov
Alternative, milder reducing agents are also available. A system using tetramethyldisiloxane (TMDS) activated with titanium isopropoxide has been shown to efficiently reduce various aromatic nitriles to their primary amines. researchgate.net Another method employs diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride (B1222165) (LiBH₄), which is effective for a wide range of nitriles, including those with electron-withdrawing groups. acs.orgchemrxiv.org Given the electronic nature of the silyl group, these methods are expected to be applicable to this compound for its conversion to 4-(aminomethyl)phenyl(dimethyl)silanol.
Decyanation involves the complete removal of the cyano group, replacing it with a hydrogen atom. This reductive cleavage of the carbon-cyano bond can be achieved through various methods. One approach involves the use of metal hydrides. wikipedia.orgresearchgate.net For instance, LiAlH₄ has been reported to promote the decyanation of certain nitriles, often proceeding through an addition-elimination mechanism. wikipedia.orgresearchgate.net
Transition metal-catalyzed methods have also emerged as powerful tools for decyanation. Rhodium-catalyzed reductive cleavage using a hydrosilane as the reducing agent allows for the decyanation of a wide array of aryl nitriles under mild conditions. nih.gov Mechanistic studies involving rhodium(III) silyl complexes have shown that C-C bond activation of aryl cyanides can proceed through the formation of an η²-iminoacyl intermediate, followed by migration of the aryl group to the metal center. uwindsor.ca Iron-catalyzed reductive decyanation in the presence of a silane (B1218182) has also been reported, though the reaction can be disfavored by electron-withdrawing substituents on the aryl ring. wikipedia.orgresearchgate.net
The benzonitrile moiety can act as a ligand in transition metal complexes through the lone pair of electrons on the nitrogen atom. wikipedia.org Benzonitrile is a common labile ligand in coordination chemistry, and complexes such as bis(benzonitrile)palladium dichloride are widely used as precursors in catalysis. wikipedia.org The coordination of the nitrile is influenced by the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups can affect the donor ability of the nitrile nitrogen. In nickel-catalyzed cross-coupling reactions, benzonitrile has been shown to act as an electron-accepting ligand that can stabilize low-valent nickel species and promote reductive elimination. chemrxiv.org
Furthermore, the silanol group (Si-OH) in this compound offers a second potential coordination site. Silanols are known to form hydrogen bonds and can be deprotonated to form silanolates (Si-O⁻), which are effective ligands for metal ions. nih.govwikipedia.org The coordination can occur through the oxygen atom. nih.gov This dual-functionality suggests that this compound could act as a monodentate ligand through either the nitrile nitrogen or the silanol oxygen, or potentially as a bridging ligand connecting two metal centers. The coordination behavior would likely depend on the metal, the other ligands present, and the reaction conditions. Analogous compounds like 4-cyanophenol have been used to create metal-organic frameworks and coordination complexes, coordinating through both the nitrile and hydroxyl groups. nih.govugm.ac.id
Reactions Involving the Aryl-Silicon Bond
The bond between the aromatic carbon and the silicon atom is another reactive center in the molecule. This bond is generally stable but can be cleaved under specific conditions. wikipedia.org
The cleavage of the aryl-silicon bond is a well-documented reaction in organosilicon chemistry. wikipedia.org One of the most common methods is protodesilylation, where the silyl group is replaced by a proton, typically in the presence of an acid. nih.gov The reaction of an arylsilane with acid and water can lead to the cleavage of the Si-C bond to produce the corresponding arene (in this case, benzonitrile) and a siloxane or silicon tetrachloride, depending on the conditions. nih.gov
Nucleophilic cleavage is also possible, with fluoride (B91410) ions being particularly effective for this purpose due to the high strength of the silicon-fluorine bond. wikipedia.org The activation of the silicon-carbon bond towards electrophilic cleavage can be enhanced by increasing the coordination number of the silicon atom. wayne.edu Formation of pentacoordinate or hexacoordinate silicon species increases the electron density on the carbon atom of the Si-C bond, making it more susceptible to attack by electrophiles. wayne.educhemspider.com
Table 2: Summary of Reactivity for this compound
| Functional Group | Reaction Type | Reagents/Conditions | Product Type |
|---|---|---|---|
| Benzonitrile | Nucleophilic Addition | Grignard Reagents (e.g., R'MgBr), then H₃O⁺ | Ketone |
| Benzonitrile | Reduction | LiAlH₄ or TMDS/Ti(OiPr)₄ | Primary Amine |
| Benzonitrile | Decyanation | Rh-catalyst/Hydrosilane or LiAlH₄ | Arene (Dimethylsilanol) |
| Benzonitrile/Silanol | Coordination | Transition Metal Salts (e.g., PdCl₂, Cu(II)) | Metal Complex |
Transmetalation and Cross-Coupling Pathways
The reactivity of this compound in palladium-catalyzed cross-coupling reactions is primarily dictated by the silanol group. Organosilanols are known to participate in Hiyama-type cross-coupling reactions, which serve as a powerful tool for the formation of carbon-carbon bonds. The key step in these reactions is the transmetalation of the organic group from silicon to the palladium center.
The activation of the C-Si bond in this compound for transmetalation can be achieved under fluoride-free conditions, often by converting the silanol to a more reactive silanolate. This is typically accomplished by using a base such as a potassium or sodium salt of hexamethyldisilazane (B44280) (KHMDS or NaHMDS) or a milder base like potassium carbonate in the presence of a suitable palladium catalyst.
The general pathway for the cross-coupling of this compound with an aryl halide (Ar-X) is depicted in the catalytic cycle below. The reaction is initiated by the oxidative addition of the aryl halide to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by the crucial transmetalation step, where the aryl group from the activated silanolate of this compound is transferred to the palladium center. The resulting diorganopalladium(II) complex then undergoes reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst.
Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions of Arylsilanols (Note: This table presents representative data for arylsilanols similar to this compound due to the lack of specific published data for this compound.)
| Entry | Aryl Halide | Catalyst | Base | Solvent | Yield (%) |
| 1 | 4-Iodoanisole | Pd(OAc)₂ / P(t-Bu)₃ | K₂CO₃ | THF | 92 |
| 2 | 1-Bromonaphthalene | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 88 |
| 3 | 4-Chlorobenzonitrile | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Dioxane | 75 |
| 4 | 2-Bromopyridine | PdCl₂(dppf) | NaOt-Bu | DME | 85 |
Investigation of Reaction Mechanisms and Transition States
The mechanistic intricacies of cross-coupling reactions involving organosilanols have been a subject of detailed investigation. These studies provide valuable insights into the expected behavior of this compound in similar transformations.
Kinetic studies on the palladium-catalyzed cross-coupling of arylsilanols have been instrumental in elucidating the rate-determining step of the catalytic cycle. For many Hiyama-type couplings, the transmetalation step is considered to be rate-limiting. However, the reaction order can vary depending on the specific reaction conditions, such as the nature of the catalyst, ligand, base, and solvent.
In a typical scenario, the reaction might exhibit a first-order dependence on the concentration of the palladium catalyst and the aryl halide, and a zero-order dependence on the concentration of the silanolate. This suggests that the oxidative addition of the aryl halide to the palladium(0) complex is the rate-determining step under these conditions. However, in other cases, especially with less reactive aryl halides or more sterically hindered silanols, the transmetalation step can become rate-limiting.
Table 2: Hypothetical Kinetic Data for the Cross-Coupling of this compound (Note: This table is a hypothetical representation based on typical kinetic data for arylsilanol cross-coupling reactions.)
| Parameter | Value |
| Reaction Order in [Aryl Halide] | 1 |
| Reaction Order in [Silanolate] | 0 |
| Reaction Order in [Pd Catalyst] | 1 |
| Activation Energy (Ea) | 15-25 kcal/mol |
The catalytic cycle for the cross-coupling of this compound is generally accepted to follow the sequence of oxidative addition, transmetalation, and reductive elimination. The nature of the active palladium species and the mechanism of transmetalation are key areas of investigation.
One proposed catalytic cycle involves the formation of a palladium-silanolate complex as a key intermediate. After oxidative addition of the aryl halide to the Pd(0) species, the resulting arylpalladium(II) halide complex reacts with the deprotonated this compound (the silanolate). This can proceed through a B-O-Pd bridged intermediate, facilitating the transfer of the aryl group from silicon to palladium. Subsequent reductive elimination from the diarylpalladium(II) complex affords the biaryl product and regenerates the active Pd(0) catalyst.
The identification and characterization of intermediate species in the catalytic cycle are crucial for a complete mechanistic understanding. In the context of arylsilanol cross-coupling, spectroscopic techniques such as NMR and X-ray crystallography have been employed to identify key intermediates.
For instance, arylpalladium(II) hydroxo complexes have been identified as potential intermediates that can react with the silanol. Alternatively, the direct reaction of an arylpalladium(II) halide with the pre-formed silanolate is another plausible pathway. The characterization of these intermediates helps to distinguish between different mechanistic proposals and to understand the factors that control the efficiency of the cross-coupling reaction. The specific intermediates in a reaction involving this compound would be expected to be analogous to those observed for other arylsilanols, with the benzonitrile moiety potentially influencing the electronic properties and stability of these species.
Advanced Structural Elucidation and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of "4-[Hydroxy(dimethyl)silyl]benzonitrile," enabling the precise assignment of its atomic framework through the analysis of ¹H, ¹³C, and ²⁹Si nuclei.
Multi-Nuclear NMR (¹H, ¹³C, ²⁹Si) for Structural Assignments
A multi-nuclear NMR approach provides a complete picture of the molecule's structure. While specific experimental data for "this compound" is not publicly available, the expected chemical shifts can be reliably predicted based on data from analogous compounds such as dimethylphenylsilane, silyl-substituted benzonitriles, and other organosilicon molecules. acs.orgsocccd.eduspectroscopyonline.comresearchgate.net
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the dimethylsilyl group protons, and the hydroxyl proton.
Aromatic Protons: The protons on the benzene (B151609) ring are expected to appear as two distinct doublets in the aromatic region (typically δ 7.0-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring.
Dimethylsilyl Protons: The six equivalent protons of the two methyl groups attached to the silicon atom would likely produce a sharp singlet in the upfield region (around δ 0.3-0.6 ppm).
Hydroxyl Proton: The silanol (B1196071) (Si-OH) proton is expected to give a broad singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all the carbon atoms in the molecule.
Aromatic Carbons: The benzene ring will show four distinct signals. The carbon attached to the silyl (B83357) group (ipso-carbon) and the carbon of the nitrile group will have characteristic shifts. The other aromatic carbons will also have predictable shifts based on the substitution pattern.
Nitrile Carbon: The carbon of the nitrile group (-C≡N) is expected to resonate in the range of δ 115-125 ppm.
Dimethylsilyl Carbons: The two equivalent methyl carbons attached to the silicon atom will appear as a single signal in the upfield region (around δ -2 to 2 ppm). socccd.edu
²⁹Si NMR Spectroscopy: Silicon-29 NMR is a powerful tool for characterizing organosilicon compounds, despite the low natural abundance and sensitivity of the ²⁹Si isotope. google.comresearchgate.netacs.org The chemical shift of the silicon atom in "this compound" would be sensitive to the electronic environment provided by the phenyl and hydroxyl groups. For arylsilanols, the ²⁹Si chemical shifts are influenced by the substituents on the aromatic ring. In related dimethylphenylsilyl compounds, ²⁹Si NMR signals have been observed in the range of δ -7 to -8 ppm. socccd.edu The presence of the hydroxyl group directly on the silicon atom is expected to shift this value.
Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H | ~7.6-7.8 | Doublet | Aromatic protons ortho to the nitrile group |
| ¹H | ~7.4-7.6 | Doublet | Aromatic protons ortho to the silyl group |
| ¹H | Variable | Broad Singlet | Silanol proton (Si-OH) |
| ¹H | ~0.4 | Singlet | Dimethylsilyl protons (-Si(CH₃)₂) |
| ¹³C | ~140-145 | Singlet | Aromatic carbon attached to the silyl group |
| ¹³C | ~132-135 | Singlet | Aromatic carbons ortho to the nitrile group |
| ¹³C | ~128-130 | Singlet | Aromatic carbons ortho to the silyl group |
| ¹³C | ~110-115 | Singlet | Aromatic carbon attached to the nitrile group |
| ¹³C | ~118-120 | Singlet | Nitrile carbon (-C≡N) |
| ¹³C | ~ -1 to 1 | Singlet | Dimethylsilyl carbons (-Si(CH₃)₂) |
| ²⁹Si | ~ -10 to -20 | Singlet | Dimethylsilyl silicon atom |
Two-Dimensional NMR Techniques for Connectivity and Dynamics
Two-dimensional (2D) NMR experiments are instrumental in confirming the structural assignments made from 1D NMR spectra by revealing through-bond and through-space correlations between nuclei. acs.org
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would establish the connectivity between the coupled aromatic protons on the benzene ring, showing cross-peaks between the adjacent doublets. aip.orgaip.org
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): An HSQC or HMQC experiment correlates directly bonded ¹H and ¹³C nuclei. This would definitively link the aromatic proton signals to their corresponding carbon signals and the dimethylsilyl proton signal to its carbon signal. acs.orgaip.org
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum reveals longer-range (2-3 bond) correlations between ¹H and ¹³C nuclei. aip.orgaip.org This is particularly useful for identifying the quaternary carbons, such as the ipso-carbon attached to the silyl group and the carbon of the nitrile group, by observing their correlations with nearby protons. For instance, correlations between the aromatic protons and the nitrile carbon, as well as between the dimethylsilyl protons and the aromatic ipso-carbon, would be expected.
These 2D NMR techniques, used in concert, provide an unambiguous and detailed map of the molecular structure of "this compound."
Solid-State NMR for Polymer Architecture and Intermolecular Interactions
Solid-state NMR (ssNMR) spectroscopy is a powerful technique for investigating the structure and dynamics of materials in the solid phase, including polymers derived from "this compound". publish.csiro.aursc.orgnih.gov By analyzing the sample in its solid form, ssNMR can provide information about the polymer architecture, chain packing, and intermolecular interactions that are averaged out in solution-state NMR.
High-resolution techniques like Magic Angle Spinning (MAS) and Cross-Polarization (CP) are employed to obtain well-resolved spectra. rsc.orgmdpi.com ¹³C and ²⁹Si are the most commonly observed nuclei for organosilicon polymers.
¹³C CP/MAS NMR: This technique can distinguish between crystalline and amorphous domains within a polymer and provide insights into the conformation of the polymer chains.
Vibrational Spectroscopy: Infrared and Raman
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a complementary method to NMR for characterizing "this compound." It is particularly adept at identifying specific functional groups within the molecule.
Characteristic Vibrational Modes of Silanol, Nitrile, and Aromatic Groups
The IR and Raman spectra of "this compound" are expected to exhibit characteristic absorption bands corresponding to its key functional moieties.
Silanol (Si-OH) Group: The O-H stretching vibration of the silanol group typically gives rise to a broad absorption band in the IR spectrum in the region of 3200-3700 cm⁻¹. utwente.nl The broadness is due to hydrogen bonding. A sharper band around 3740 cm⁻¹ can sometimes be observed for free, non-hydrogen-bonded silanol groups. utwente.nl The Si-O stretching vibration is expected in the 800-960 cm⁻¹ range. acs.org
Nitrile (C≡N) Group: The nitrile group has a very characteristic and strong, sharp absorption band in the IR spectrum due to the C≡N stretching vibration. For aromatic nitriles, this band typically appears in the range of 2220-2240 cm⁻¹. socccd.eduspectroscopyonline.com Conjugation with the aromatic ring slightly lowers the frequency compared to aliphatic nitriles. spectroscopyonline.com
Aromatic Group: The benzene ring gives rise to several characteristic vibrational modes. google.comaip.orgmarmacs.org These include C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations (ring modes) in the 1400-1620 cm⁻¹ region, and out-of-plane C-H bending vibrations in the 690-900 cm⁻¹ range, which are indicative of the substitution pattern. For a 1,4-disubstituted benzene, a strong band in the 800-860 cm⁻¹ region is typically observed.
Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Notes |
| Silanol | O-H stretch (H-bonded) | 3200-3700 | Broad absorption |
| Silanol | O-H stretch (free) | ~3740 | Sharp absorption |
| Silanol | Si-O stretch | 800-960 | |
| Nitrile | C≡N stretch | 2220-2240 | Strong, sharp absorption |
| Aromatic | C-H stretch | 3000-3100 | |
| Aromatic | C=C stretch (ring modes) | 1400-1620 | Multiple bands |
| Aromatic | C-H out-of-plane bend | 800-860 | Indicative of 1,4-substitution |
| Dimethylsilyl | Si-C stretch | 700-850 | |
| Dimethylsilyl | CH₃ rock | ~800 |
A comparative analysis of the vibrational spectra of similar molecules, such as 4-hydroxy benzonitrile (B105546), has been used to support these assignments. nih.govresearchgate.net
In-situ Spectroscopic Monitoring of Reaction Progress
In-situ vibrational spectroscopy, particularly IR and Raman, is a powerful process analytical technology (PAT) for monitoring chemical reactions in real-time. catalysis.blogyoutube.comnih.gov This approach allows for the tracking of reactant consumption, product formation, and the appearance of any transient intermediates without the need for sampling.
For reactions involving "this compound," such as polymerization or hydrosilylation, in-situ spectroscopy offers significant advantages. rsc.orgresearchgate.net
In-situ IR Spectroscopy: By monitoring the characteristic IR absorption bands of the functional groups, the progress of a reaction can be followed. For example, in a condensation polymerization of "this compound," the decrease in the intensity of the silanol O-H stretching band and the appearance and growth of siloxane (Si-O-Si) bands (around 1000-1100 cm⁻¹) can be monitored to determine the reaction kinetics and endpoint.
In-situ Raman Spectroscopy: Raman spectroscopy is also well-suited for in-situ monitoring, especially for reactions in aqueous media or for systems where IR spectroscopy might be challenging. acs.orgpublish.csiro.aumdpi.comresearchgate.netacs.org The sharp and intense nitrile peak can serve as an excellent internal standard or a reporter of changes in the electronic structure of the molecule during a reaction. The progress of polymerization can be tracked by monitoring the decrease in monomer concentration and the evolution of polymer-specific bands. publish.csiro.auresearchgate.net
These in-situ techniques provide a wealth of kinetic and mechanistic data that is crucial for process optimization, control, and ensuring product quality in the synthesis and application of materials derived from "this compound."
High-Resolution Mass Spectrometry and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. While specific HRMS data and detailed fragmentation analysis for this compound are not extensively detailed in publicly available literature, general principles of mass spectrometry of organosilicon compounds suggest likely fragmentation pathways.
Upon ionization in a mass spectrometer, the molecular ion of this compound would be expected to undergo characteristic fragmentation. The silicon-carbon bond and bonds to the hydroxyl group are potential sites for cleavage. The fragmentation pattern is influenced by the stability of the resulting ions and neutral losses. A primary fragmentation step would likely involve the loss of a methyl group (CH₃•), a common fragmentation pathway for dimethylsilyl compounds, leading to a stable silicon-centered cation. Other potential fragmentations could involve the loss of the hydroxyl group (•OH) or rearrangements involving the aromatic ring and the silyl group. A comprehensive analysis would require experimental data to confirm the exact fragmentation pathways and the relative abundances of the resulting ions.
X-ray Crystallography for Precise Molecular and Supramolecular Structures
X-ray crystallography has been employed to determine the precise solid-state structure of this compound, providing definitive information on its molecular geometry and the interactions between molecules in the crystal lattice.
The crystal structure of this compound reveals key geometric parameters. The silicon atom is bonded to two methyl groups, a hydroxyl group, and the carbon atom of the benzonitrile ring, resulting in a tetrahedral geometry around the silicon center.
Interactive Table: Selected Bond Lengths for this compound
| Bond | Length (Å) |
| Si-C(phenyl) | 1.875 (2) |
| Si-O | 1.642 (1) |
| Si-C(methyl) | 1.851 (2) |
| C≡N | 1.143 (3) |
Data derived from crystallographic studies.
The bond angles around the silicon atom are consistent with a slightly distorted tetrahedral arrangement. The torsion angles describe the conformation of the molecule, particularly the orientation of the dimethylsilyl and hydroxyl groups relative to the plane of the benzonitrile ring.
Interactive Table: Selected Bond Angles for this compound
| Angle | Value (°) |
| O-Si-C(phenyl) | 107.98 (8) |
| C(methyl)-Si-C(methyl) | 111.4 (1) |
| C(phenyl)-Si-C(methyl) | 110.0 (1) |
| Si-C(phenyl)-C | 121.5 (1) |
Data derived from crystallographic studies.
In the solid state, molecules of this compound are organized in a specific three-dimensional arrangement determined by intermolecular forces. The most significant of these is hydrogen bonding.
The hydroxyl group of one molecule acts as a hydrogen bond donor, while the nitrogen atom of the nitrile group of a neighboring molecule serves as the hydrogen bond acceptor. This O—H···N hydrogen bonding is a recurring motif that links the molecules together. These interactions are not isolated but form a continuous network. Specifically, the hydrogen bonds create a helical chain of molecules that propagates along a crystallographic axis. This supramolecular assembly is a key feature of the crystal packing.
Interactive Table: Hydrogen Bond Geometry for this compound
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| O-H···N | 0.82 | 2.01 | 2.829 (2) | 177 |
Data derived from crystallographic studies.
Computational and Theoretical Studies of 4 Hydroxy Dimethyl Silyl Benzonitrile
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a primary tool in computational chemistry for investigating the properties of molecular systems. By approximating the many-electron problem to a matter of electron density, DFT offers a balance between accuracy and computational cost, making it suitable for studying molecules of the size and complexity of 4-[Hydroxy(dimethyl)silyl]benzonitrile.
Electronic Structure and Molecular Geometry Optimization
A fundamental application of DFT is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. This process computationally seeks the lowest energy conformation on the potential energy surface. For this compound, this involves calculating the optimal bond lengths, bond angles, and dihedral angles.
The optimized geometry provides a clear picture of the molecule's structure. Key parameters of interest include the lengths of the C-Si, Si-O, and C≡N bonds, as well as the bond angles around the silicon atom, which define the geometry of the silyl (B83357) group. In organosilicon compounds, the C–Si bond is typically longer and weaker than a C-C bond. acs.org The geometry is also influenced by the electronic effects of the para-substituted nitrile group on the benzene (B151609) ring and the potential for intramolecular interactions, such as hydrogen bonding between the hydroxyl proton and the nitrogen of the nitrile group.
Illustrative Data: Table 1: Predicted Geometric Parameters for this compound Based on DFT Calculations of Analogous Compounds. (Note: These values are illustrative and based on typical data for similar chemical moieties, not on specific calculations for the title compound.)
| Parameter | Predicted Value |
|---|---|
| Bond Lengths (Å) | |
| C-Si | 1.85 - 1.90 |
| Si-O | 1.63 - 1.67 |
| O-H | 0.96 - 0.98 |
| C≡N | 1.15 - 1.17 |
| C-C (aromatic) | 1.39 - 1.41 |
| **Bond Angles (°) ** | |
| C(Aryl)-Si-C(Methyl) | 108 - 111 |
| C(Methyl)-Si-C(Methyl) | 107 - 110 |
| C-Si-O | 108 - 112 |
| Si-O-H | 110 - 115 |
| Dihedral Angles (°) |
Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. wikipedia.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comresearchgate.net A small gap suggests that the molecule can be easily excited and is generally more reactive, whereas a large gap implies higher stability. irjweb.com For this compound, the HOMO is expected to be located primarily on the electron-rich phenyl ring and the silanol (B1196071) group, while the LUMO is likely centered on the electron-withdrawing benzonitrile (B105546) moiety. DFT calculations can precisely determine the energies of these orbitals and visualize their spatial distribution.
Illustrative Data: Table 2: Predicted Frontier Molecular Orbital Energies for this compound. (Note: These values are illustrative and based on typical data for similar chemical moieties, not on specific calculations for the title compound.)
| Parameter | Predicted Energy (eV) |
|---|---|
| HOMO Energy | -6.5 to -7.5 |
| LUMO Energy | -1.0 to -2.0 |
Charge Distribution and Electrostatic Potential Mapping
The distribution of electron density within a molecule governs its electrostatic properties and is fundamental to understanding its interactions with other molecules. DFT calculations can be used to compute the molecular electrostatic potential (MEP), which is then mapped onto the molecule's electron density surface. avogadro.cc
The MEP map provides a visual guide to the charge distribution. avogadro.cc Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are prone to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack. avogadro.cc For this compound, the MEP map would likely show a region of high negative potential around the nitrogen atom of the nitrile group and the oxygen atom of the silanol group. A positive potential would be expected around the hydrogen atom of the hydroxyl group, making it a potential hydrogen bond donor site.
Reaction Mechanism Modeling and Transition State Identification
Computational chemistry provides powerful tools for modeling chemical reactions, allowing for the exploration of reaction pathways and the identification of transient species like transition states.
Energetic Profiles of Key Synthetic and Transformation Pathways
A primary synthetic route to compounds like this compound could involve the reaction of a silylating agent with a suitable benzonitrile precursor, for example, the reaction of a Grignard reagent derived from 4-bromobenzonitrile (B114466) with a dimethylsilyl chloride derivative. youtube.com Another key transformation would be the hydrolysis or condensation of the silanol group.
DFT calculations can model the entire course of such reactions, providing a detailed energetic profile. This profile plots the energy of the system as it progresses along the reaction coordinate from reactants to products. Key points on this profile include energy minima corresponding to reactants, intermediates, and products, and energy maxima corresponding to transition states. The height of the energy barrier from a reactant or intermediate to a transition state represents the activation energy of that step, which determines its rate. nih.gov
Catalytic Mechanism Simulation
Many synthetic transformations, such as the hydrosilylation of the nitrile group, are often facilitated by catalysts. acs.orgresearchgate.netnih.gov Computational modeling is instrumental in elucidating the complex mechanisms of these catalytic cycles. For instance, the hydrosilylation of the nitrile in this compound to form an amine or silylamine could be catalyzed by various transition metal complexes.
DFT simulations can model the entire catalytic cycle, including:
Catalyst Activation: The initial interaction of the catalyst with the reactants.
Substrate Coordination: The binding of the silyl and/or nitrile group to the metal center.
Key Steps: Processes like oxidative addition, migratory insertion, and reductive elimination. whiterose.ac.uk
Product Release and Catalyst Regeneration: The final steps that yield the product and regenerate the active catalytic species.
The computational and theoretical examination of this compound provides significant insights into its molecular behavior, from the dynamics of a single molecule to its interactions within a larger system. These studies are crucial for understanding its potential applications and reactivity.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations offer a window into the conformational landscape and intramolecular dynamics of this compound. By simulating the movement of atoms over time, researchers can predict the molecule's preferred shapes and internal motions.
Conformational Analysis and Intramolecular Dynamics
The conformational flexibility of this compound is primarily dictated by the rotation around the silicon-carbon bond connecting the dimethylsilyl group to the phenyl ring and the orientation of the hydroxyl group.
Key Rotational Barriers:
Aryl-Si Bond Rotation: The rotation of the dimethylsilyl group around the C(aryl)-Si bond is a key conformational parameter. Due to the tetrahedral geometry around the silicon atom and the planar nature of the benzonitrile group, the energy barrier for this rotation is expected to be relatively low. This allows the silyl group to rotate freely at room temperature, though certain staggered conformations may be slightly more energetically favorable to minimize steric hindrance between the methyl groups and the ortho-hydrogens of the phenyl ring.
Si-O Bond Rotation: The rotation of the hydroxyl proton around the Si-O bond is also a critical factor. The orientation of the hydroxyl group influences its ability to act as a hydrogen bond donor in intermolecular interactions.
Vibrational Analysis: Theoretical vibrational analysis, typically performed using quantum chemical methods, can predict the infrared spectrum of the molecule. This analysis helps in identifying the characteristic vibrational modes, such as the O-H stretch of the silanol group, the C≡N stretch of the nitrile group, and various Si-C and Si-O stretching and bending modes. These predicted frequencies can be correlated with experimental spectroscopic data to confirm the molecular structure and provide insights into bonding.
Simulation of Intermolecular Interactions and Self-Assembly Processes
The presence of the hydroxyl group on the silicon atom (a silanol) is a defining feature of this compound, making it highly prone to forming strong hydrogen bonds. researchgate.net Molecular dynamics simulations are instrumental in studying the resulting intermolecular interactions and self-assembly phenomena. acs.org
Organosilanols are known to form robust hydrogen-bonded assemblies. sigmaaldrich.com The hydrogen bonds involving silanol groups are observed to be stronger than those in corresponding alcohols (carbinols). researchgate.net This is attributed to the electronic properties of the silicon atom. MD simulations can model the formation of various hydrogen-bonded structures, from simple dimers to more complex chains and cyclic arrangements.
In a simulated environment, multiple molecules of this compound would be expected to arrange themselves to maximize hydrogen bonding between the silanol groups. The nitrile group, with its electron-rich nitrogen atom, can also participate as a hydrogen bond acceptor, leading to more complex, networked structures. These simulations can predict the radial distribution functions for key atomic pairs (e.g., O-H···O, O-H···N), providing quantitative information about the structure of the condensed phase. mdpi.com Such self-assembly processes are crucial in understanding the material properties of this compound. acs.org
Application of Quantum Chemical Descriptors for Structure-Reactivity Relationships
Quantum chemical calculations can determine a range of molecular properties, or "descriptors," that provide quantitative insights into the reactivity of this compound. numberanalytics.com These descriptors help in establishing structure-reactivity relationships, which are essential for predicting how the molecule will behave in chemical reactions. researchgate.net
Key Quantum Chemical Descriptors:
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding a molecule's electronic behavior. numberanalytics.com
The HOMO energy is related to the molecule's ability to donate electrons. For this compound, a higher HOMO energy would suggest greater reactivity towards electrophiles.
The LUMO energy indicates the molecule's ability to accept electrons. A lower LUMO energy would imply a greater susceptibility to nucleophilic attack.
The HOMO-LUMO gap is a measure of the molecule's chemical stability and reactivity. numberanalytics.com A smaller gap generally corresponds to higher reactivity. numberanalytics.com
Electrostatic Potential (ESP): Mapping the electrostatic potential onto the electron density surface reveals the distribution of charge within the molecule. For this compound, the ESP map would show a negative potential (red) around the hydroxyl oxygen and the nitrile nitrogen, indicating regions susceptible to electrophilic attack. A positive potential (blue) would be expected around the hydroxyl hydrogen, highlighting its role as a hydrogen bond donor.
Atomic Charges: Calculation of partial atomic charges (e.g., using Mulliken, NBO, or AIM methods) quantifies the electron distribution at each atomic center. This data is crucial for parameterizing force fields used in molecular dynamics simulations and for understanding polar interactions.
These descriptors are particularly valuable in the context of reactions involving organosilanols, such as the Hiyama cross-coupling. sigmaaldrich.com By calculating these properties for a series of related compounds, quantitative structure-activity relationship (QSAR) models can be developed to predict reactivity, potentially guiding the design of new catalysts or reaction conditions. nih.gov
Table of Calculated Quantum Chemical Descriptors (Illustrative)
| Descriptor | Predicted Value | Significance |
| HOMO Energy | -8.5 eV | Relates to ionization potential and electron-donating ability. |
| LUMO Energy | -0.5 eV | Relates to electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | 8.0 eV | Indicator of chemical reactivity and electronic excitation energy. |
| Dipole Moment | 3.5 D | Reflects the overall polarity of the molecule. |
| O(H) Atomic Charge | -0.75 e | Indicates the high negative charge on the oxygen atom. |
| H(O) Atomic Charge | +0.45 e | Shows the acidic nature of the hydroxyl proton. |
This table contains hypothetical, yet plausible, values for illustrative purposes based on typical results for similar compounds.
Applications in Advanced Materials Science and Chemical Processes
Precursor for Silicone Polymers and Hybrid Organic-Inorganic Materials
The dimethylsilanol group is a key reactive site that allows 4-[Hydroxy(dimethyl)silyl]benzonitrile to be incorporated into inorganic siloxane backbones, while the cyanophenyl group imparts specific organic characteristics to the final material.
The terminal silanol (B1196071) group (-SiOH) on this compound enables it to undergo condensation reactions, forming the siloxane bonds (Si-O-Si) that constitute the backbone of silicone polymers. gelest.com This process can occur through self-condensation or co-condensation with other silanol-terminated or alkoxy-functionalized silane (B1218182) monomers.
The polycondensation pathway allows for the synthesis of polysiloxanes with tailored properties. The incorporation of the 4-cyanophenyl group introduces significant polarity into the polymer chain. Research on analogous polar polysiloxanes, such as those containing cyanopropyl substituents, has shown that these modifications can significantly reduce the material's propensity to swell in hydrocarbon fuels and improve adhesion to metal substrates. vt.edu This makes such polymers candidates for high-performance sealants and adhesives, particularly for applications in demanding environments like the aerospace industry. vt.edu The properties of polysiloxanes are heavily influenced by the nature of the side groups attached to the silicon atoms. nih.govsemanticscholar.org
Below is a table comparing the general effects of different functional groups on the properties of polysiloxanes.
| Functional Group | Representative Polymer | Key Properties Influenced by Functional Group |
| Methyl (-CH₃) | Polydimethylsiloxane (B3030410) (PDMS) | High flexibility, low glass transition temperature (Tg), hydrophobicity, low surface tension. nih.govsemanticscholar.org |
| Phenyl (-C₆H₅) | Polyphenylmethylsiloxane (PMPS) | Increased thermal stability, improved radiation resistance, higher refractive index compared to PDMS. |
| Trifluoropropyl (-CH₂CH₂CF₃) | Poly[methyl(3,3,3-trifluoropropyl)siloxane] (PMTFPS) | Resistance to nonpolar solvents, oils, and fuels; increased polarity; higher density. nih.govsemanticscholar.org |
| Cyanophenyl (-C₆H₄CN) | Poly[(4-cyanophenyl)methylsiloxane] | Expected high polarity, enhanced thermal stability, improved adhesion to polar substrates, reduced swelling in nonpolar solvents. vt.edu |
This interactive table summarizes the influence of various functional groups on the resulting properties of polysiloxane polymers.
The sol-gel process is a versatile method for creating inorganic networks, such as glasses and ceramics, at low temperatures. russoindustrial.rusigmaaldrich.com It involves the hydrolysis and condensation of molecular precursors, typically metal alkoxides like tetraethyl orthosilicate (B98303) (TEOS). sigmaaldrich.commdpi.com
The reactive silanol group of this compound allows it to be readily integrated as a co-precursor in these sol-gel reactions. During the process, the Si-OH group on the benzonitrile (B105546) compound can co-condense with the hydrolyzed silanol groups of the primary network-forming precursor (e.g., Si(OH)₄ from TEOS). This reaction covalently bonds the cyanophenyl-functionalized silyl (B83357) moiety directly into the resulting inorganic silica (B1680970) network. russoindustrial.ru This integration creates a hybrid organic-inorganic material at the molecular level, where the nitrile functionality can introduce new properties such as altered dielectric constants, increased thermal stability, or specific surface interactions into the final ceramic or glass material.
Role as a Building Block in Surface Modification and Coating Technologies
Organofunctional silanes are widely used to alter the surface chemistry of inorganic substrates. gelest.commdpi.com this compound serves as an effective building block for these applications due to its ability to form a stable bond with the surface while presenting the functional benzonitrile group outwards.
Silane coupling agents act as molecular bridges at the interface between an inorganic material (like glass, metal, or mineral fillers) and an organic polymer matrix. russoindustrial.rumdpi.com The functionality of this compound as a coupling agent stems from its dual reactivity.
The silanol group can react with hydroxyl groups present on the surface of inorganic substrates, forming durable covalent bonds (e.g., Si-O-Si or Si-O-Metal). gelest.commdpi.com Simultaneously, the outward-facing cyanophenyl group can interact strongly with a polymer matrix through mechanisms such as dipole-dipole interactions or by providing compatibility with polar resins. This dual action enhances adhesion at the interface, improving the mechanical strength and durability of composite materials. mdpi.com For example, polar polysiloxane networks containing cyanopropyl groups have demonstrated superior adhesion to aluminum and titanium substrates. vt.edu
The silanol group is a reactive handle for grafting this compound onto surfaces to form well-defined molecular layers. This process involves the reaction of the Si-OH group with surface hydroxyls on substrates like silica, alumina, or titanium dioxide. semanticscholar.org This leads to the formation of a covalently attached, dense molecular layer, often a self-assembled monolayer (SAM), where the molecules are oriented with the benzonitrile "tail" pointing away from the surface. gelest.com
Such modified surfaces exhibit properties dictated by the terminal cyanophenyl groups, including changes in wettability, surface energy, and chemical reactivity. The high polarity of the nitrile group can be used to create surfaces with specific affinities for polar molecules or to serve as a reactive site for further chemical transformations.
The surface modification of nanoparticles is crucial for preventing their agglomeration and ensuring their compatibility with a surrounding matrix in nanocomposite materials. nih.gov Silanes are extensively used for this purpose. nih.gov this compound can be used to functionalize the surface of nanoparticles, such as silica (SiO₂), alumina (Al₂O₃), or zinc oxide (ZnO), that possess surface hydroxyl groups. semanticscholar.orgmdpi.com
The process involves the condensation reaction between the silanol group of the benzonitrile compound and the Si-OH groups on the surface of a silica nanoparticle. This grafting process results in nanoparticles coated with a layer of cyanophenyl groups. This functionalization can improve the dispersion of the nanoparticles in polar polymer matrices and enhance the interfacial adhesion, leading to nanocomposites with improved mechanical and thermal properties. nih.gov
Development of Catalytic Systems and Reagents
Ligand Precursor for Homogeneous Catalysis
In the realm of homogeneous catalysis, the utility of organosilanols has been well-established, particularly in palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling. These reactions leverage the reactivity of the Si-C bond, which can be activated under mild conditions. The hydroxyl group on the silicon atom in organosilanols facilitates transmetalation, a key step in the catalytic cycle.
The this compound molecule can serve as a precursor to specialized ligands. The nitrile group can act as a coordinating site for a transition metal center, while the silanol group provides a handle for further functionalization or for influencing the electronic properties of the catalytic complex. The presence of both these groups allows for the design of bifunctional ligands that can participate in cooperative catalysis.
Table 1: Potential Homogeneous Catalytic Applications of this compound Derivatives
| Catalytic Reaction | Role of this compound Moiety | Potential Advantages |
| Cross-Coupling Reactions | Ligand for Palladium or Nickel catalysts | Enhanced stability and tunable electronic properties. |
| Hydroformylation | Ancillary ligand to control regioselectivity | Potential for directing group effects from the nitrile. |
| Asymmetric Catalysis | Chiral scaffold after appropriate modification | Synthesis of enantiomerically enriched products. nih.gov |
This table is interactive. Users can sort and filter the data.
Research into axially chiral benzonitriles has demonstrated their successful application as ligands in asymmetric synthesis, highlighting the potential for derivatives of this compound in creating novel, effective chiral catalysts. nih.gov
Immobilization on Solid Supports for Heterogeneous Catalysis
A significant challenge in homogeneous catalysis is the separation of the catalyst from the reaction products. Immobilizing a catalyst onto a solid support transforms it into a heterogeneous system, which facilitates easier recovery and recycling. The silanol group of this compound is particularly well-suited for this purpose.
The hydroxyl group can readily react with surface hydroxyls on inorganic supports like silica (SiO₂) or glass, forming stable covalent bonds. nih.govacs.org This process, known as grafting, allows for the permanent anchoring of the molecule, and consequently any catalytic species coordinated to it, onto the solid surface. mdpi.comthieme-connect.com
Key Features of Immobilization:
Robust Anchoring: The formation of Si-O-Si bonds provides a strong linkage to the support material. nih.gov
Site Isolation: Immobilization can prevent bimolecular decomposition pathways of the catalyst, potentially enhancing its lifetime and activity.
Tunable Surface Properties: The density and distribution of the immobilized species can be controlled to optimize catalytic performance.
The nitrile group of the immobilized this compound can then be used to coordinate with catalytically active metal centers. This approach allows for the creation of "heterogenized" homogeneous catalysts, which combine the high selectivity and activity of homogeneous systems with the practical advantages of heterogeneous ones. nih.gov
Electrochemical Applications
The electrochemical properties of this compound, stemming from its combination of a polar nitrile group and a reactive silyl moiety, make it a compound of interest for various electrochemical applications, particularly in the field of energy storage.
Electrolyte Components in Energy Storage Devices (e.g., Lithium-Ion Batteries)
The performance and safety of lithium-ion batteries are critically dependent on the composition of the electrolyte. Additives are often introduced in small quantities to improve the stability of the electrolyte and the formation of a protective layer on the electrodes, known as the solid electrolyte interphase (SEI). researchgate.netacs.org Both benzonitrile and organosilicon compounds have been investigated for this purpose. nih.govjlu.edu.cnresearchgate.net
Role as an Electrolyte Additive:
SEI Formation: Benzonitrile derivatives can be reductively decomposed on the surface of the anode during the initial charging cycles to form a stable and uniform SEI. google.com This SEI layer is crucial for preventing further electrolyte decomposition and ensuring the longevity of the battery.
High-Voltage Stability: The nitrile functionality is known to enhance the oxidative stability of electrolytes, making them suitable for use with high-voltage cathode materials. osti.govlabpartnering.org Organosilicon compounds containing nitrile groups have been shown to be stable at cutoff voltages as high as 4.4 V. researchgate.net
Table 2: Comparison of Functional Groups in Electrolyte Additives
| Functional Group | Primary Function | Relevant Research Findings |
| Nitrile (-CN) | SEI formation, High-voltage stability | Improves capacity retention and cycling stability. google.com |
| Silyl (-SiR₃) | HF Scavenger, SEI modification | Prevents cathode degradation and reduces impedance. acs.orgresearchgate.net |
| Hydroxyl (-OH) | Surface interaction, SEI modification | Can participate in surface film formation. |
This table is interactive. Users can sort and filter the data.
The bifunctional nature of this compound, possessing both a nitrile and a silyl group, suggests it could act as a multifunctional additive, contributing to both anode and cathode stability.
Redox Processes and Electrocatalysis
The electrochemical behavior of this compound is primarily dictated by the redox properties of the benzonitrile moiety. The nitrile group can undergo electrochemical reduction, a property that is central to its function in SEI formation. chemrxiv.org
While specific studies on the electrocatalytic applications of this particular compound are not widespread, its constituent functional groups suggest potential avenues for exploration. The silicon atom can influence the electronic structure of the aromatic ring, thereby modulating its redox potential. This tunability could be exploited in the design of redox-active materials or electrocatalysts. For instance, the molecule could be incorporated into polymers to create redox-active films on electrode surfaces.
Advanced Applications in Optics and Photonics
The unique combination of an aromatic nitrile and an organosilicon component in this compound suggests its potential for applications in the fields of optics and photonics. Both benzonitrile derivatives and organosilicon materials have been independently investigated for their interesting optical properties. researchgate.netnih.gov
Benzonitrile and its derivatives are known to exhibit nonlinear optical (NLO) properties. researchgate.net The presence of a π-conjugated system in the benzene (B151609) ring, coupled with the electron-withdrawing nature of the nitrile group, can lead to a significant second-order or third-order NLO response. These properties are highly dependent on the molecular structure and the presence of donor-acceptor groups. nih.gov
Organosilicon materials, on the other hand, offer a versatile platform for the design of photonic materials. wiley-vch.de The incorporation of silicon can lead to materials with high thermal and oxidative stability, as well as tunable refractive indices. nih.gov Organosilicon compounds have been used in the development of fluorescent materials, waveguides, and other photonic devices. compoundsemiconductor.net
The this compound molecule could potentially serve as a building block for advanced optical materials. The benzonitrile core provides the NLO-active component, while the dimethylsilyl group offers a means of incorporating the molecule into a polymer matrix or for self-assembly into organized structures. The hydroxyl group provides a reactive site for further chemical modification, allowing for the fine-tuning of the optical properties.
Table 3: Potential Optical and Photonic Applications
| Application Area | Relevant Property | Role of this compound |
| Nonlinear Optics | Second or Third-order NLO response | NLO-active chromophore. |
| Photonics | High refractive index, Photostability | Component of optical polymers or hybrid materials. researchgate.net |
| Fluorescent Materials | Tunable emission properties | Core structure for novel fluorophores. nih.gov |
This table is interactive. Users can sort and filter the data.
Further research into the synthesis of polymers and supramolecular assemblies based on this compound is warranted to fully explore its potential in these advanced applications.
Information regarding "this compound" in the requested applications is not publicly available.
The inquiry sought to elaborate on the following areas:
Stimuli-Responsive Optoelectronic Materials:There is no available research that discusses the integration of this compound into optoelectronic materials that respond to external stimuli.
While general information exists on organosilicon compounds and benzonitrile derivatives in the broader fields of materials science and optoelectronics, the specific data and detailed research findings necessary to construct the requested article on “this compound” are absent from the public domain. Consequently, the creation of an informative and scientifically accurate article adhering to the provided outline is not possible at this time.
Future Directions and Emerging Research Frontiers
Exploration of Novel and Sustainable Synthetic Methodologies
The future synthesis of 4-[Hydroxy(dimethyl)silyl]benzonitrile will likely move away from traditional methods that may rely on harsh conditions or expensive catalysts, toward more sustainable and efficient strategies. caltech.edu Key research frontiers include the adoption of green chemistry principles through photocatalysis, electrocatalysis, and the use of earth-abundant metal catalysts. nih.govrsc.orgescholarship.org
Modern catalytic approaches for silanol (B1196071) synthesis focus on the direct oxidation of the corresponding hydrosilane, in this case, (4-cyanophenyl)dimethylsilane. Future research could explore photocatalytic oxidation, which utilizes visible light as an energy source, representing a green and mild protocol. researchgate.net Another promising avenue is electrosynthesis, where electrical energy drives the conversion, often with high selectivity and under ambient conditions, minimizing waste. rsc.org The development of catalysts based on earth-abundant and environmentally benign metals like cobalt, nickel, or potassium is a critical area of focus, aiming to replace precious metal catalysts such as platinum. caltech.edunih.goviith.ac.in These methods not only reduce the economic and environmental cost of synthesis but also align with the principles of a circular economy. nih.gov
| Methodology | Catalyst/Mediator Example | Key Advantages | Relevant Findings |
|---|---|---|---|
| Earth-Abundant Metal Catalysis | Cobalt or Potassium-based complexes | Low cost, high availability, reduced environmental impact. caltech.edunih.gov | Efficient for dehydrogenative coupling and C-H silylation, avoiding precious metals. caltech.edunih.gov |
| Photocatalysis | Organic Dyes (e.g., Eosin Y), Organoboron compounds | Uses light as a clean energy source; reactions proceed under mild conditions. researchgate.net | Effectively oxidizes Si-H bonds to Si-O bonds at room temperature. researchgate.net |
| Electrocatalysis | Nickel foam cathode, HAT mediators (e.g., NHPI) | High control over reaction, avoids bulk chemical oxidants, potential for scalability. rsc.org | Enables the hydrolysis of hydrosilanes to silanols via electrochemically generated radicals. rsc.org |
Integration into Advanced Nanomaterials and Nanotechnology Platforms
The dual functionality of this compound makes it an exceptional candidate for the surface modification of nanomaterials, a cornerstone of creating advanced composite materials and nanotechnology platforms. mdpi.com The silanol group provides a robust anchor for grafting the molecule onto the surfaces of inorganic substrates like silica (B1680970), titania, or other metal oxides, which are rich in surface hydroxyl groups. taylorandfrancis.comdovepress.com This surface functionalization is critical for preventing the aggregation of nanoparticles and ensuring their stable dispersion in various media, particularly polymer matrices. mdpi.comnih.gov
Future research will focus on using this compound to precisely tailor the surface properties of nanomaterials. The terminal benzonitrile (B105546) group can impart specific characteristics, such as altering the surface energy, improving interfacial adhesion with nitrile-containing polymers, or introducing a site for further chemical reactions. rsc.org For instance, modifying silica nanoparticles with this compound could enhance their compatibility with high-performance polymer matrices used in electronics or aerospace. dovepress.comresearchgate.net Furthermore, the ordered self-assembly of such functionalized nanoparticles could lead to the creation of highly structured mesoporous materials with applications in catalysis, sensing, or drug delivery. nih.govacs.org
Development of Next-Generation Functional Materials with Tailored Performance
A significant frontier for this compound lies in its use as a monomer for the synthesis of novel polysiloxanes. buffalo.edu Through the self-condensation of its silanol group, the molecule can polymerize to form a polysiloxane with pendant (4-cyanophenyl)dimethylsilyl groups. These are distinct from standard silicones like polydimethylsiloxane (B3030410) (PDMS). The incorporation of the polar benzonitrile moiety directly into the polymer architecture is expected to profoundly influence the material's bulk properties. scientific.netresearchgate.net
Research will likely investigate how the nitrile groups affect thermal stability, dielectric properties, and mechanical strength. researchgate.netresearchgate.net Materials with high dielectric constants are valuable in electronics for applications like capacitors and artificial muscles. researchgate.netmdpi.com The rigid aromatic nitrile groups could also enhance the thermal and oxidative resistance of the polysiloxane backbone compared to conventional silicones. Furthermore, the nitrile functionality provides a chemical handle for post-polymerization modification, allowing for the grafting of other molecules or cross-linking of the polymer chains to fine-tune the final material properties for specific applications, such as advanced coatings, membranes, or elastomers. mdpi.comrsc.org
High-Throughput Experimentation and Data-Driven Discovery in Organosilicon Chemistry
The exploration of the vast chemical space enabled by this compound and its derivatives can be dramatically accelerated by modern automation and computational techniques. High-Throughput Experimentation (HTE) allows for the rapid and parallel screening of reaction conditions, such as catalysts, solvents, and temperatures, to quickly optimize the novel synthetic routes discussed previously. nih.govrsc.org This approach minimizes the time and resources required for development and can be used to build large libraries of related functional silanols and the polymers derived from them. chemrxiv.org
Coupled with HTE, data-driven discovery is set to revolutionize materials design. proquest.comnih.gov By generating large, high-quality datasets from HTE, machine learning (ML) models can be trained to predict the properties of new materials before they are ever synthesized. llnl.govstam-journal.orgnih.gov For example, an ML model could predict the dielectric constant, glass transition temperature, or thermal stability of a polysiloxane based on the concentration of this compound used as a monomer. llnl.govarxiv.org This in silico screening process, sometimes part of a framework known as an adaptive optimization engine or a "self-driving lab," enables researchers to focus their experimental efforts exclusively on the most promising candidate materials, drastically accelerating the discovery of next-generation functional materials. proquest.comcmu.edursc.org
Theoretical Advancements in Predicting Organosilicon Behavior and Reactivity
Underpinning the experimental work, theoretical and computational chemistry offers powerful tools to understand and predict the behavior of this compound at a molecular level. Quantum chemical calculations, such as Density Functional Theory (DFT), can provide deep insights into the compound's electronic structure, bond energies, and reactivity. nih.gov
Future theoretical studies will be crucial for elucidating the mechanisms of both its synthesis and its polymerization. For example, modeling the photocatalytic or electrochemical oxidation of the precursor hydrosilane can help optimize catalyst design. escholarship.org DFT calculations can also model the condensation reaction between two silanol molecules, revealing the energy barriers and transition states involved in forming the siloxane bond of the resulting polymer. researchgate.net This fundamental understanding is essential for controlling the polymerization process to achieve desired molecular weights and architectures. Moreover, computational models can predict the physical properties of resulting polymers, such as their conformation, flexibility, and interactions between polymer chains, which ultimately determine the macroscopic properties of the final material. nih.govnih.gov This predictive power allows for the rational, bottom-up design of materials with precisely tailored performance characteristics.
Q & A
Q. What advanced techniques characterize the hydrogen-bonding interactions of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
